2-((Pyridin-2-ylmethyl)amino)acetic acid
Overview
Description
2-((Pyridin-2-ylmethyl)amino)acetic acid is an organic compound that features a pyridine ring attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and coordination chemistry. The presence of both the pyridine and amino acid functionalities allows it to participate in a variety of chemical reactions and interactions.
Scientific Research Applications
2-((Pyridin-2-ylmethyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Future Directions
The future directions for research on “2-((Pyridin-2-ylmethyl)amino)acetic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. This could include investigating their potential as therapeutic agents, given the anti-inflammatory effects observed with related compounds .
Mechanism of Action
Target of Action
The primary target of 2-((Pyridin-2-ylmethyl)amino)acetic acid, also known as PIC, is the 18 kDa translocator protein (TSPO) . TSPO is a protein that is known to be overexpressed during inflammatory conditions .
Mode of Action
PIC works as a vehicle for possible binding of requisite metal and acetamidobenzoxazolone pharmacophore (MBP), which has been used as a specific binding probe for TSPO . The interaction between PIC and TSPO has been evaluated through in silico interaction analysis .
Biochemical Pathways
Given its target, it can be inferred that pic may influence pathways related to inflammation and immune response, as tspo is known to be overexpressed during inflammatory conditions .
Pharmacokinetics
In vivo experiments using an lps-induced lung inflammation mouse model were developed for the administration of a pic-based probe to understand absorption and distribution in several peripheral organs over time .
Result of Action
Given its target, it can be inferred that pic may have effects on cellular processes related to inflammation and immune response .
Action Environment
It is known that in vivo transportation/excretion of pic-based probes has been studied using different spectroscopic techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)acetic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.
Reduction: Reduction reactions can convert the imine intermediate back to the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Comparison with Similar Compounds
2-(Pyridin-2-yl)acetic acid: Lacks the amino group, resulting in different reactivity and binding properties.
2-((Pyridin-2-ylmethyl)amino)ethanol: Contains an ethanol moiety instead of an acetic acid group, affecting its solubility and reactivity.
2-(Pyridin-2-ylmethyl)amine: Lacks the acetic acid group, leading to different chemical and biological properties.
Uniqueness: 2-((Pyridin-2-ylmethyl)amino)acetic acid is unique due to the presence of both the pyridine and amino acetic acid functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCWJVDDJDEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435584 | |
Record name | N-[(Pyridin-2-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-13-5 | |
Record name | N-[(Pyridin-2-yl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the different coordination modes of PMAA with [M(I)(CO)3]+ complexes interconvert?
A2: Yes, the research reveals that the (O,N(amine),N(py)) and (N(tri),N(amine),N(py)) coordination modes are actually interconvertible. [] By altering the pH of the solution, researchers observed a reversible shift between these two modes. This dynamic behavior is particularly interesting as it suggests potential applications where pH changes could be used to modulate the properties and reactivity of these metal complexes.
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